2-cyclobutanecarbonyl-1,2,3,4-tetrahydroisoquinoline

Conformational analysis Ring strain Structure–activity relationship

2‑Cyclobutanecarbonyl‑1,2,3,4‑tetrahydroisoquinoline fills a critical gap in N‑acyl THIQ SAR libraries. The cyclobutane ring imposes a ~90° bond angle and intermediate ring strain—distinct from ~60° cyclopropyl or ~109° cyclohexyl analogs—enabling systematic tuning of GlyT1‑target engagement, logP, and metabolic vulnerability. Procure this building block to generate experimental CHI, kinetic solubility, and ADME data that refine property‑based design guidelines for the entire THIQ chemotype. Ideal for fragment‑based screening, CNS medicinal chemistry, and catalytic method development programs requiring conformationally restricted amide substrates.

Molecular Formula C14H17NO
Molecular Weight 215.296
CAS No. 128592-88-1
Cat. No. B2605532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclobutanecarbonyl-1,2,3,4-tetrahydroisoquinoline
CAS128592-88-1
Molecular FormulaC14H17NO
Molecular Weight215.296
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C14H17NO/c16-14(12-6-3-7-12)15-9-8-11-4-1-2-5-13(11)10-15/h1-2,4-5,12H,3,6-10H2
InChIKeyIUFWRJBGBUIQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Cyclobutanecarbonyl‑1,2,3,4‑tetrahydroisoquinoline: Class Identity, Physicochemical Profile, and Procurement Context


2‑Cyclobutanecarbonyl‑1,2,3,4‑tetrahydroisoquinoline (CAS 128592‑88‑1) is a synthetic N‑acylated tetrahydroisoquinoline (THIQ) featuring a cyclobutylcarbonyl substituent on the saturated nitrogen‑containing ring. It belongs to a privileged scaffold widely exploited in central nervous system drug discovery and is formally registered as cyclobutyl(3,4‑dihydroisoquinolin‑2(1H)‑yl)methanone (molecular formula C14H17NO, molecular weight 215.29 g mol⁻¹) . While the THIQ core appears in patents covering glycine transporter‑1 (GlyT1) inhibitors, dopamine D3 ligands, and cognitive impairment therapeutics [1][2], the specific contribution of the cyclobutanecarbonyl moiety to potency, selectivity, or pharmacokinetics has not been systematically compared against alternative N‑acyl groups in the open literature.

Why 2‑Cyclobutanecarbonyl‑1,2,3,4‑tetrahydroisoquinoline Cannot Be Replaced by Common N‑Acyl THIQ Analogs Without Quantitative Verification


Tetrahydroisoquinolines bearing small N‑acyl groups (e.g., acetyl, cyclopropanecarbonyl, benzoyl) are often treated as interchangeable top‑level intermediates, yet their conformational, electronic, and steric signatures differ markedly. The cyclobutane ring imposes a distinct ~90° bond‑angle geometry and higher ring strain relative to cyclopropyl (~60°) or unstrained cyclohexyl groups, which can alter amide bond character, lipophilicity, and metabolic vulnerability [1]. In GlyT1‑targeted programs, subtle modifications to the N‑acyl appendage have been shown to shift inhibitor potency by orders of magnitude [2]; therefore, substituting 2‑cyclobutanecarbonyl‑THIQ with an acetyl or benzoyl analog without side‑by‑side data risks unpredictable changes in target engagement, solubility, and clearance.

Quantitative Differentiation Evidence: 2‑Cyclobutanecarbonyl‑1,2,3,4‑tetrahydroisoquinoline vs. Nearest N‑Acyl Analogues


Conformational Restriction: Cyclobutyl vs. Cyclopropyl and Cyclohexyl N‑Acyl Substituents

The cyclobutyl ring enforces a C–C–C bond angle of approximately 90°, intermediate between the highly strained cyclopropyl moiety (~60°) and the relaxed cyclohexyl chair (~109.5°) [1]. This geometric constraint influences the spatial orientation of the carbonyl oxygen and the planarity of the N‑acyl group, which can govern key ligand–receptor hydrogen‑bonding interactions. No experimental head‑to‑head comparison of receptor‑bound conformations exists for 2‑cyclobutanecarbonyl‑THIQ.

Conformational analysis Ring strain Structure–activity relationship

Lipophilicity Modulation: Predicted logP of 2‑Cyclobutanecarbonyl‑THIQ vs. 2‑Acetyl‑THIQ

In silico predictions (ALOGPS 2.1) suggest that 2‑cyclobutanecarbonyl‑THIQ possesses a logP of approximately 2.8–3.1, approximately 1.5–2.0 log units higher than that of the corresponding 2‑acetyl analogue (predicted logP ~1.0–1.3) [1]. This increase reflects the additional two‑methylene‑unit extension in the cyclobutane ring and the consequent rise in hydrophobic surface area. No experimentally measured logP or logD values have been disclosed for the target compound.

Lipophilicity Drug‑likeness ADME prediction

Metabolic Stability: Cyclobutane vs. Linear Alkyl N‑Acyl Chains in THIQs

Small‑ring N‑acyl groups are generally more resistant to cytochrome P450‑mediated oxidation than linear alkyl chains due to reduced conformational flexibility and hindered access to the metabolically labile α‑carbon [1]. In the broader THIQ chemotype, replacing an N‑butyryl group with an N‑cyclobutanecarbonyl moiety has been associated with improved microsomal stability in unrelated series, although no data exist for the 1,2,3,4‑tetrahydroisoquinoline core bearing a cyclobutanecarbonyl substituent at the 2‑position.

Metabolic stability Cytochrome P450 In vitro clearance

Synthetic Utility as a GlyT1 Inhibitor Intermediate: Patent Precedent for N‑Acyl THIQ Scaffolds

Patent WO2009121872A2 exemplifies tetrahydroisoquinolines bearing diverse N‑acyl and N‑sulfonyl groups as potent glycine transporter‑1 inhibitors (GlyT1 IC50 values ranging from <10 nM to >1 µM) [1]. Although 2‑cyclobutanecarbonyl‑THIQ is not explicitly named, the disclosure demonstrates that the N‑acyl substituent is a critical potency determinant, with even modest structural changes (e.g., cyclopropyl → cyclobutyl → cyclohexyl) capable of shifting activity by 10‑ to 100‑fold in related chemotypes.

GlyT1 inhibitor Schizophrenia THIQ intermediates

Procurement‑Driven Application Scenarios for 2‑Cyclobutanecarbonyl‑1,2,3,4‑tetrahydroisoquinoline


GlyT1‑Targeted CNS Lead Optimization: Bridging Cyclopropyl and Cyclohexyl Space

When a cyclopropylcarbonyl‑THIQ lead shows high target affinity but poor metabolic stability, and a cyclohexylcarbonyl analog improves stability at the expense of potency, procurement of 2‑cyclobutanecarbonyl‑THIQ becomes logical. The intermediate ring strain and lipophilicity of the cyclobutyl moiety may simultaneously recover binding energy lost with the larger cyclohexyl group while retaining improved metabolic resistance. The GlyT1 patent landscape [1] supports the hypothesis that small N‑acyl adjustments can fine‑tune both potency and ADME, making this compound a strategic intermediate for parallel SAR exploration.

Conformation‑Constrained Fragment Library Expansion

Fragment‑based drug discovery programs often require conformationally restricted building blocks that sample unique vectors. The ~90° bond angle of the cyclobutane ring provides an exit vector geometry that is distinct from the ~60° cyclopropyl or ~109° cyclohexyl orientations [1]. Integrating 2‑cyclobutanecarbonyl‑THIQ into a fragment library thus broadens the three‑dimensional diversity of the screening set, potentially revealing new binding hotspots when cyclopropyl or cyclohexyl fragments are silent in a primary screen.

Physicochemical Property Benchmarking in THIQ‑Based Series

In early drug discovery, systematic physicochemical profiling (logP, solubility, permeability) of a matched series of N‑acyl THIQ derivatives is critical for building reliable in silico models. 2‑Cyclobutanecarbonyl‑THIQ fills an important gap between acetyl, cyclopropanecarbonyl, benzoyl, and cyclohexanecarbonyl analogs [1]. Procuring the compound enables the generation of experimental logP, chromatographic hydrophobicity index (CHI), and kinetic solubility data that refine property‑based design guidelines for the entire THIQ chemotype.

Synthetic Methodology Development Using Hindered N‑Acyl THIQs

The sterically demanding cyclobutanecarbonyl group, combined with the bicyclic THIQ framework, creates a challenging substrate for amide bond formation, N‑alkylation, and late‑stage functionalization. This makes the compound a valuable test substrate for developing new catalytic methods (e.g., photoredox‑mediated α‑amino radical generation [2]) or evaluating the scope of existing transformations, directly supporting process chemistry innovation in academic and industrial laboratories.

Quote Request

Request a Quote for 2-cyclobutanecarbonyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.